cis-Hydroxy Solifenacin N-oxide-d5

Bioanalysis Isotope Dilution Mass Spectrometry Metabolite Quantification

Quantification of cis-hydroxy N-oxide metabolites is prone to error when using unlabeled or parent-drug internal standards due to differing extraction and ionization. This deuterated (d5) analog of the primary solifenacin metabolite provides a +5 Da mass shift for precise isotope dilution MS. - Eliminates matrix effect variability vs. non-deuterated analyte or solifenacin-d5 - Enables ±15% accuracy compliance for clinical PK and CYP450 interaction studies - Non-radioactive tracer for environmental persistence monitoring

Molecular Formula C23H26N2O4
Molecular Weight 399.5 g/mol
Cat. No. B12421914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hydroxy Solifenacin N-oxide-d5
Molecular FormulaC23H26N2O4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-]
InChIInChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1/i1D,2D,3D,6D,7D
InChIKeyHKJBKWXZULCCEK-RJADMLQOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hydroxy Solifenacin N-oxide-d5: Labeled Standard for LC-MS


cis-Hydroxy Solifenacin N-oxide-d5 is a deuterated (d5) derivative of the primary metabolite of the muscarinic receptor antagonist Solifenacin. It exists as a mixture of diastereomers with the molecular formula C₂₃H₂₁D₅N₂O₄ and a molecular weight of 399.49 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is primarily employed in bioanalytical workflows to enable accurate quantification of the unlabeled cis-Hydroxy Solifenacin N-oxide metabolite in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its utility is specifically anchored in correcting for matrix effects and analytical variability inherent to the detection of this particular hydroxylated N-oxide species.

Workflow LC-MS/MS bioanalysis
Standard type Stable isotope-labeled IS (SIL-IS)
Target analyte cis-Hydroxy Solifenacin N-oxide metabolite
Key correction Matrix effects and recovery variation

Why Substitution Fails for cis-Hydroxy Solifenacin N-oxide-d5


Generic substitution with a structurally similar internal standard is a primary source of quantitative error in LC-MS/MS assays. Using a deuterated version of the parent drug (Solifenacin-d5) or an unlabeled version of the target metabolite introduces differential extraction efficiency and variable ion suppression/enhancement due to non-identical physicochemical properties . Specifically, Solifenacin-d5 lacks the hydroxyl and N-oxide functional groups, leading to a different chromatographic retention time (tR) and ionization efficiency compared to the cis-hydroxy N-oxide metabolite. Unlabeled cis-Hydroxy Solifenacin N-oxide (MW 394.46) cannot be used as an internal standard due to its inability to be distinguished by mass spectrometry from the endogenous analyte . The specific +5 Da mass shift of the d5-labeled analog is the minimal requirement for accurate isotope dilution mass spectrometry (IDMS).

Parent drug analog (Solifenacin-d5) lacks hydroxyl and N-oxide groups, which may shift retention and ionization efficiency.
Unlabeled metabolite cannot be distinguished from endogenous analyte in MS, requiring isotope dilution.
Non-deuterated or alternative IS may introduce quantitative error through differential extraction or ion suppression.

How cis-Hydroxy Solifenacin N-oxide-d5 Differs from Analogs


Mass Shift for Isotope Dilution

The deuterated standard provides a specific mass shift to enable isotope dilution analysis. The molecular weight of cis-Hydroxy Solifenacin N-oxide-d5 is 399.49 g/mol, compared to 394.46 g/mol for the unlabeled cis-Hydroxy Solifenacin N-oxide . This +5.03 Da difference ensures baseline separation in the mass analyzer, eliminating signal cross-talk between the analyte and internal standard in multiple reaction monitoring (MRM) transitions .

Mass shift
Head-to-head
+5.03 Da
Supports isotope dilution MS accuracy
Minimum shift to avoid isotopic overlap
Bioanalysis Isotope Dilution Mass Spectrometry Metabolite Quantification

Chemical Purity vs. Solifenacin N-oxide

The certified purity of cis-Hydroxy Solifenacin N-oxide-d5 is specified at ≥95% . While Solifenacin N-oxide (the non-hydroxylated metabolite) is also available as a reference standard, its purity is typically reported as >98% by HPLC . The slightly lower purity of the d5-labeled cis-hydroxy compound is characteristic of complex, multi-step synthetic deuteration and the presence of diastereomers, requiring specific attention during procurement and method validation.

Purity (reported)
Cross-study comparable
≥95% vs. >98%
Informs stock solution preparation
Deuteration may reduce nominal purity
Analytical Chemistry Reference Standards Impurity Profiling

Low-Temperature Storage Requirement

cis-Hydroxy Solifenacin N-oxide-d5 requires storage at -20°C . This is a more stringent requirement compared to the unlabeled metabolite, which is often stored at 2-8°C (refrigerated) [1]. The increased thermal lability of the deuterated compound is a known phenomenon attributed to the kinetic isotope effect, potentially accelerating degradation pathways involving the N-oxide and hydroxyl groups.

Storage temperature
Cross-study comparable
−20 °C vs. 2–8 °C
Informs shipping and storage planning
Increased thermal lability reported
Compound Management Stability Studies Procurement Logistics

Diastereomeric Complexity in Method Development

Both the labeled and unlabeled forms of cis-Hydroxy Solifenacin N-oxide are supplied as a mixture of diastereomers . However, the deuterated version introduces an additional layer of complexity due to the potential for differential chromatographic behavior of the deuterated diastereomers compared to their protiated counterparts. This necessitates a more rigorous evaluation of chromatographic resolution during method development to ensure co-elution of the analyte and internal standard for accurate matrix effect correction .

Diastereomer mixture
Class-level inference
Both labeled and unlabeled are mixtures
Method development requires co-elution review
Deuterated diastereomer behavior may differ
Chromatography Method Validation Chiral Separation

Key Applications of cis-Hydroxy Solifenacin N-oxide-d5


Quantification of Solifenacin Metabolites in Plasma

This compound is the optimal internal standard for the accurate quantification of the cis-Hydroxy Solifenacin N-oxide metabolite in plasma samples from clinical pharmacokinetic studies. Its use corrects for matrix effects and recovery variations, ensuring that the measured concentrations meet the precision and accuracy criteria (typically within ±15%) required by regulatory guidelines for bioanalytical method validation [1].

In Vitro Drug-Drug Interaction Studies in Hepatocytes

For studies evaluating the impact of CYP450 inhibitors or inducers on the metabolic profile of Solifenacin, cis-Hydroxy Solifenacin N-oxide-d5 is essential. It serves as a stable internal standard to quantify the formation rate of the cis-hydroxy N-oxide metabolite in hepatocyte incubations, enabling precise calculation of metabolic clearance and inhibition constants (Ki) [2].

Impurity Profiling and Forced Degradation

In the quality control of Solifenacin succinate drug substance and product, this labeled standard can be used to identify and quantify the cis-Hydroxy Solifenacin N-oxide impurity. Its application in a validated LC-MS method allows for specific and sensitive detection of this degradation product at levels well below the ICH Q3B identification threshold [3].

Environmental Fate and Wastewater Analysis

As a non-radioactive, stable isotope-labeled analog, this compound can be used as a tracer or internal standard in environmental monitoring studies to assess the presence, persistence, and transformation products of Solifenacin in wastewater treatment plant effluents and surface water, providing robust data for environmental risk assessment [1].

Application
Selection Property
Validation Focus
Plasma metabolite quantification research
Matrix-effect correction
Bioanalytical validation review
Hepatocyte DDI metabolism studies
Metabolite formation rate IS
Method recovery and precision
Impurity profiling (forced degradation)
Degradant labeling and detection
Method specificity and sensitivity
Environmental fate analysis
Stable isotope tracer
Environmental method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-Hydroxy Solifenacin N-oxide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.